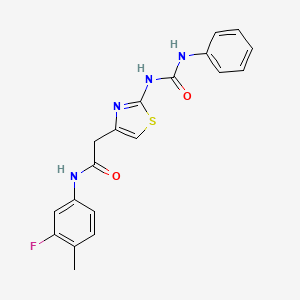![molecular formula C20H27N7O B11285101 2-(4-{4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B11285101.png)
2-(4-{4-[(3,4-dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol ist eine komplexe organische Verbindung, die zur Klasse der Pyrazolopyrimidine gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der medizinischen Chemie häufig für die Medikamentenentwicklung verwendet . Die Struktur dieser Verbindung umfasst einen Pyrazolo[3,4-d]pyrimidin-Kern, der ein kondensiertes, stickstoffhaltiges heterocyclisches Ringsystem ist, und einen Piperazinring, der ein häufiges Motiv in vielen pharmakologisch aktiven Verbindungen ist .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte:
Hydrolyse von Ethyl-5-amino-1H-pyrazol-4-carboxylaten: Dieser Schritt beinhaltet die Hydrolyse von Ethyl-5-amino-1H-pyrazol-4-carboxylaten, um die entsprechenden Carbonsäuren zu erhalten.
Cyclisierung: Die Carbonsäuren werden dann cyclisiert, um Pyrazolo[3,4-d][1,3]oxazin-4(1H)-one zu bilden.
Behandlung mit substituierten Anilinen: Die Oxazinone werden mit substituierten Anilinen behandelt, um die endgültigen Pyrazolo[3,4-d]pyrimidin-Derivate zu ergeben.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol typically involves multiple steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with the 3,4-dimethylphenyl group:
Attachment of the piperazine ring: The piperazine ring is introduced through a nucleophilic substitution reaction.
Addition of the ethan-1-ol group: The final step involves the attachment of the ethan-1-ol group, which can be achieved through various methods such as reductive amination or alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu entsprechenden Ketonen oder Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Diese Verbindung wird bei der Entwicklung neuer Medikamente eingesetzt, da sie über potenzielle biologische Aktivitäten verfügt, darunter Antikrebs-, Antiviral- und antimikrobielle Eigenschaften
Biologische Studien: Es wird in biologischen Studien eingesetzt, um seine Auswirkungen auf verschiedene Zelllinien und sein Potenzial als Therapeutikum zu verstehen.
Chemische Forschung: Die Verbindung wird auf ihre einzigartigen chemischen Eigenschaften und Reaktionen untersucht, die zur Entwicklung neuer synthetischer Methoden beitragen.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Wissenschaftliche Forschungsanwendungen
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling.
Cellular Pathways: The compound can affect various cellular pathways, leading to changes in cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
2-(4-{4-[(3,4-Dimethylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol kann mit anderen ähnlichen Verbindungen verglichen werden:
Pyrazolo[3,4-d]pyrimidin-Derivate: Diese Verbindungen teilen den gleichen Kernstruktur, unterscheiden sich aber in ihren Substituenten, was zu Variationen in ihren biologischen Aktivitäten führt.
Piperazin-Derivate: Verbindungen mit einem Piperazinring sind in der medizinischen Chemie weit verbreitet und haben vielfältige pharmakologische Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination von funktionellen Gruppen, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beiträgt .
Eigenschaften
Molekularformel |
C20H27N7O |
|---|---|
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
2-[4-[4-(3,4-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C20H27N7O/c1-14-4-5-16(12-15(14)2)22-18-17-13-21-25(3)19(17)24-20(23-18)27-8-6-26(7-9-27)10-11-28/h4-5,12-13,28H,6-11H2,1-3H3,(H,22,23,24) |
InChI-Schlüssel |
VXYGYVAHOFTAPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11285022.png)
![5-hydroxy-N-(2-methoxyphenyl)-3-methyl-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11285023.png)
![3-(Tert-butyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one](/img/structure/B11285034.png)

![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide](/img/structure/B11285041.png)
![1,9-Dimethyl-4-oxo-N~2~-[4-(trifluoromethoxy)phenyl]-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11285045.png)
![8-benzyl-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B11285050.png)
![N-(4-butylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11285053.png)
![1-[11-(3,4-dimethoxyphenyl)-3-(furan-2-yl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]ethanone](/img/structure/B11285060.png)


![2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B11285076.png)
![N-(4-fluorophenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B11285088.png)
![3-(4-Ethylphenyl)-6-(4-hydroxy-3,5-dimethoxyphenyl)-2H-pyrazolo[3,4-B]pyridine-4-carboxylic acid](/img/structure/B11285095.png)
